molecular formula C11H7F2NO2S B2634624 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248273-77-8

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No. B2634624
CAS RN: 2248273-77-8
M. Wt: 255.24
InChI Key: ZRKOFYOTADRHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various conditions such as arthritis, gout, and menstrual cramps. It was first synthesized in 1969 and was approved for medical use in 1978. Diflunisal is a derivative of salicylic acid and belongs to the class of salicylates.

Mechanism of Action

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid works by inhibiting the activity of COX-2 enzymes, which reduces the production of prostaglandins that cause pain and inflammation. It also inhibits the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. However, 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has a lower affinity for COX-1 than COX-2, which makes it a selective inhibitor of COX-2.
Biochemical and Physiological Effects:
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is absorbed rapidly after oral administration and reaches peak plasma concentrations within 2-3 hours. It is metabolized in the liver and excreted in the urine. 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has a half-life of approximately 8 hours.

Advantages and Limitations for Lab Experiments

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has several advantages for lab experiments. It is a selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in inflammation. It has a long half-life, which allows for sustained inhibition of COX-2 activity. However, 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has some limitations. It has a low solubility in water, which makes it difficult to administer in aqueous solutions. It can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea.

Future Directions

There are several future directions for research on 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid. One area of interest is its potential use in the treatment of cancer. 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy. Another area of interest is its potential use in the treatment of Alzheimer's disease. 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neuroinflammatory diseases.

Synthesis Methods

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid can be synthesized by reacting 2-aminobenzoic acid with difluoromethylthiocarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid. The yield of the reaction is approximately 60%.

Scientific Research Applications

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is a selective inhibitor of COX-2, which is an inducible form of the enzyme that is involved in inflammation.

properties

IUPAC Name

2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-3-1-2-4-7(6)11(15)16/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKOFYOTADRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

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